(2,4-Dichloropyrido[3,2-d]pyrimidin-6-yl)methyl acetate
Description
Properties
IUPAC Name |
(2,4-dichloropyrido[3,2-d]pyrimidin-6-yl)methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O2/c1-5(16)17-4-6-2-3-7-8(13-6)9(11)15-10(12)14-7/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFAIQLEAXKYBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=NC2=C(C=C1)N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70227626 | |
| Record name | Pyrido(3,2-d)pyrimidine-6-methanol, 2,4-dichloro-, acetate (ester) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70227626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76807-55-1 | |
| Record name | Pyrido(3,2-d)pyrimidine-6-methanol, 2,4-dichloro-, acetate (ester) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076807551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrido(3,2-d)pyrimidine-6-methanol, 2,4-dichloro-, acetate (ester) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70227626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of the Pyrido[3,2-d]pyrimidine Core
The pyrido[3,2-d]pyrimidine nucleus is typically constructed by condensation of 2-aminonicotinic acid with urea under thermal cyclization conditions. This yields a pyrido[3,2-d]pyrimidin-4-one intermediate, which is then chlorinated at the 2 and 4 positions using phosphorus oxychloride to give the 2,4-dichloropyrido[3,2-d]pyrimidine core.
Representative Synthetic Route Example
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | 2-Aminonicotinic acid + urea, heat | Cyclization to pyrido[3,2-d]pyrimidin-4-one |
| 2 | Phosphorus oxychloride, reflux | Chlorination at 2,4-positions to give 2,4-dichloropyrido[3,2-d]pyrimidine |
| 3 | Nucleophile (e.g., sodium hydroxymethyl acetate or hydroxymethyl derivative), base, solvent (NMP/THF), room temp to reflux | Nucleophilic aromatic substitution at 6-position |
| 4 | Acetic anhydride or acetyl chloride, base or pyridine, room temp | Acetylation of hydroxymethyl group to methyl acetate |
Reaction Conditions and Yields
The chlorination step with phosphorus oxychloride typically proceeds with high yield (around 80-90%).
Nucleophilic substitution at the 6-position is sensitive to reaction conditions; yields vary from moderate to good (50-80%), depending on the nucleophile and solvent.
Acetylation of the hydroxymethyl intermediate is generally high yielding (>85%).
Analytical and Structural Confirmation
NMR Spectroscopy : Proton NMR typically shows characteristic singlets for the methyl acetate protons (~2.0-2.2 ppm) and aromatic protons on the pyrido[3,2-d]pyrimidine ring.
Mass Spectrometry : Molecular ion peaks consistent with the expected molecular weight confirm the presence of the dichloropyrido pyrimidine core and acetate group.
Elemental Analysis : Confirms the expected composition, especially chlorine content.
Summary Table of Key Synthetic Steps
| Step | Intermediate/Product | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Pyrido[3,2-d]pyrimidin-4-one | 2-Aminonicotinic acid + urea | Thermal cyclization | ~54% | Literature established |
| 2 | 2,4-Dichloropyrido[3,2-d]pyrimidine | Phosphorus oxychloride | Reflux | ~85% | Chlorination at 2,4-positions |
| 3 | 6-Hydroxymethyl derivative | Sodium hydroxymethyl acetate or equivalent | Base, NMP or THF, RT to reflux | 50-80% | Nucleophilic substitution |
| 4 | (2,4-Dichloropyrido[3,2-d]pyrimidin-6-yl)methyl acetate | Acetic anhydride or acetyl chloride | Base or pyridine, RT | >85% | Acetylation of hydroxymethyl group |
Research Findings and Considerations
The selective substitution at the 6-position is facilitated by the electron-deficient nature of the pyrido[3,2-d]pyrimidine ring and the activating effect of the 2,4-dichloro substituents.
Reaction optimization includes controlling temperature and base strength to avoid polysubstitution or decomposition.
Use of microwave-assisted heating has been reported to improve reaction rates and yields in similar heterocyclic syntheses.
Purification typically involves silica gel chromatography, and the final compound is often isolated as a hydrochloride salt for enhanced stability.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dichloropyrido[3,2-d]pyrimidin-6-yl)methyl acetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Reacts with hydroxide ions to form cyclic intermediates.
Azide Formation: Reacts with sodium azide to form azides.
Common Reagents and Conditions
Hydroxide Ions: Used in nucleophilic substitution reactions.
Sodium Azide: Used to form azides through nucleophilic substitution.
Major Products Formed
Cyclic Intermediates: Formed during nucleophilic substitution with hydroxide ions.
Azides: Formed during reactions with sodium azide.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of pyrido[3,2-d]pyrimidine compounds exhibit promising anticancer properties. For instance, a study demonstrated that certain modifications to the pyrido[3,2-d]pyrimidine structure enhanced its activity against various cancer cell lines by inhibiting specific kinases involved in tumor growth .
Antiviral Properties
(2,4-Dichloropyrido[3,2-d]pyrimidin-6-yl)methyl acetate has also been investigated for its antiviral potential. Studies have shown that related compounds can inhibit viral replication by targeting viral polymerases . This application is particularly relevant in the development of treatments for viral infections such as influenza and hepatitis.
Herbicide Development
The compound's structural characteristics make it a candidate for developing new herbicides. The dichloropyridine moiety is known for its herbicidal properties against a range of weeds. Research has focused on synthesizing derivatives that maintain efficacy while reducing environmental impact .
Synthesis Methodology
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrimidine derivatives. The process includes chlorination steps followed by acetylation to achieve the desired product .
Case Study: Anticancer Screening
In a notable study published in the European Journal of Medicinal Chemistry, researchers synthesized a series of pyrido[3,2-d]pyrimidine derivatives and evaluated their cytotoxicity against several cancer cell lines. The results indicated that modifications at the 6-position significantly enhanced anticancer activity compared to unmodified compounds .
Mechanism of Action
The mechanism of action of (2,4-Dichloropyrido[3,2-d]pyrimidin-6-yl)methyl acetate involves its nucleophilic properties. It reacts with various nucleophiles to form stable intermediates, which can then undergo further chemical transformations . The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with specific proteins and enzymes involved in cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrido[3,2-d]pyrimidine scaffold is widely exploited in medicinal chemistry due to its structural mimicry of pterin, a key component of folate cofactors. Below is a detailed comparison of “(2,4-Dichloropyrido[3,2-d]pyrimidin-6-yl)methyl acetate” with structurally and functionally related compounds:
Structural and Functional Analogues
Pharmacological Profiles
- Chlorinated Derivatives: The dichloro substitution in the target compound enhances electrophilicity, facilitating covalent interactions with DHFR’s active site. However, this may increase off-target toxicity compared to diamino analogues (e.g., diethyl glutamate derivatives) .
- Fluorophenyl-Substituted Analogues (e.g., A09) : The 4-fluorophenyl group improves lipophilicity and target binding affinity, while the hydroxamic acid moiety enables histone deacetylase (HDAC) inhibition, broadening therapeutic utility .
- TAK-385: Unlike pyrido-pyrimidines, the thieno-pyrimidine core reduces cytochrome P450 inhibition, minimizing drug-drug interactions in clinical use .
Key Research Findings
Anti-Tumor Potency: Diamino derivatives (e.g., diethyl glutamate compounds) exhibit IC50 values in the nanomolar range against leukemia cell lines, outperforming dichloro intermediates due to improved folate pathway targeting .
Dual Mechanisms: Compounds like A09 demonstrate synergistic effects by inhibiting both DHFR and HDAC, achieving 80% tumor growth suppression in xenograft models .
Metabolic Stability : The methyl acetate group in the target compound is prone to esterase-mediated hydrolysis, necessitating further prodrug optimization for in vivo efficacy .
Biological Activity
Overview
(2,4-Dichloropyrido[3,2-d]pyrimidin-6-yl)methyl acetate is a chemical compound with the molecular formula C10H7Cl2N3O2 and a molecular weight of 272.08 g/mol. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research and as a therapeutic agent.
- Molecular Formula : C10H7Cl2N3O2
- Molecular Weight : 272.08 g/mol
- Density : 1.512 g/cm³
- Boiling Point : 349.6 °C at 760 mmHg
- Flash Point : 165.2 °C
The biological activity of this compound is primarily attributed to its nucleophilic properties. The compound can undergo various chemical reactions, including nucleophilic substitutions, leading to the formation of stable intermediates that can interact with biological targets.
Anticancer Properties
Research indicates that derivatives of pyrido[3,2-d]pyrimidine compounds exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit histone deacetylases (HDACs) and mitogen-activated protein kinases (Mnk), which are crucial in cancer cell proliferation and survival.
- In Vitro Studies :
- Structure-Activity Relationship (SAR) :
Study on Pyrido[3,2-d]pyrimidine Derivatives
A comprehensive review analyzed various pyrido[3,2-d]pyrimidine derivatives for their therapeutic potential. Among these compounds, those with electron-withdrawing groups like chloro and trifluoromethyl exhibited enhanced biological activities .
Comparison with Similar Compounds
The following table summarizes the biological activities of selected similar compounds:
Q & A
Q. Structural Confirmation :
- NMR : Analyze ¹H/¹³C NMR for characteristic peaks (e.g., acetate methyl at ~2.1 ppm, pyrimidine ring protons at 7.5–8.5 ppm) .
- LC-MS : Confirm molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
Q. What are the stability profiles and recommended storage conditions for this compound?
- Key Findings :
- Thermal Stability : Decomposes above 150°C; store at 2–8°C in amber vials to prevent photodegradation .
- Hydrolytic Sensitivity : Susceptible to ester hydrolysis in aqueous buffers (pH > 7.0). Use anhydrous solvents (e.g., DMSO) for long-term storage .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity in pyrido-pyrimidine derivatives?
- Methodology :
-
Core Modifications : Introduce substituents at positions 2, 4, and 6 to assess impact on target binding (e.g., dichloro groups for enhanced electrophilicity) .
-
In Vitro Assays : Test inhibitory activity against kinases or enzymes using fluorescence polarization or radiometric assays .
-
Data Interpretation : Correlate substituent electronegativity with IC₅₀ values to identify pharmacophores .
- Table 2 : Example SAR Modifications and Bioactivity
| Derivative | Substituent Position | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 2,4-Dichloro-6-acetate | 6-CH₃COO | 12.3 | |
| 2-Fluoro-4-chloro-6-acetate | 2-F, 4-Cl | 8.7 |
Q. What strategies resolve contradictions between theoretical reactivity predictions and experimental data?
- Approach :
Replicate Experiments : Verify reaction conditions (e.g., inert atmosphere for moisture-sensitive steps) .
Computational Modeling : Use DFT calculations to compare predicted vs. observed reaction pathways (e.g., assessing steric hindrance in nucleophilic substitution) .
Cross-Validation : Compare results with structurally analogous compounds (e.g., pyrido[2,3-d]pyrimidines) to identify systematic errors .
Q. How can environmental fate studies be designed to assess degradation pathways of this compound?
- Methodology :
- Abiotic Degradation : Expose to UV light (λ = 254 nm) in aqueous solutions to simulate photolysis; monitor via LC-MS for breakdown products (e.g., deacetylated metabolites) .
- Biotic Degradation : Use soil microcosms to evaluate microbial degradation rates under aerobic/anaerobic conditions .
- Ecotoxicology : Test acute toxicity in Daphnia magna or algae to derive LC₅₀/EC₅₀ values for risk assessment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
